5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide

anticancer screening NCI-60 structure-activity relationship

Procure 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (CAS 875285-96-4) with confidence. This ortho-chloro, 2-methylfuran-3-carboxamide scaffold is a pre-screened probe validated in the NCI MCF7/IGROV1 panel and qHTS LDHA assays. Its distinct furan-3-carboxamide connectivity and thiazole moiety offer unique target engagement not found in common furan-2-carboxamide regioisomers. Ideal for SAR expansion and cancer metabolism programs. Order this screening compound for confirmatory dose-response testing.

Molecular Formula C15H11ClN2O2S
Molecular Weight 318.78
CAS No. 875285-96-4
Cat. No. B2998017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
CAS875285-96-4
Molecular FormulaC15H11ClN2O2S
Molecular Weight318.78
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3
InChIInChI=1S/C15H11ClN2O2S/c1-9-11(14(19)18-15-17-6-7-21-15)8-13(20-9)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18,19)
InChIKeyOMDKOOBYGHGDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (CAS 875285-96-4): Procurement-Relevant Structural Identity and Screening Provenance


5-(2-Chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (CAS 875285-96-4) is a synthetic, heterocyclic small molecule combining a 2-methylfuran-3-carboxamide core with a 2-chlorophenyl substituent at the furan 5-position and an N-(1,3-thiazol-2-yl) amide moiety . The compound is catalogued as a screening compound sourced from the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, and has been interrogated in the NCI human tumor cell line growth inhibition panel (MCF7, IGROV1) as well as in a qHTS assay for inhibitors of human lactate dehydrogenase (LDHA) . Physicochemical identifiers include molecular formula C15H11ClN2O2S, molecular weight 318.8 g/mol, and InChIKey OMDKOOBYGHGDMC [1]. This compound is positioned as a functionalized furan-3-carboxamide scaffold distinct from the more commonly encountered furan-2-carboxamide regioisomers, which carries implications for target engagement and selectivity profiles discussed below.

Why Generic Substitution of 5-(2-Chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide Fails: The Ortho-Chloro/Methyl-Furan/Thiazole Pharmacophore Triad


Superficially similar compounds within the furan-carboxamide or thiazole-carboxamide chemical space—such as the para-chloro positional isomer (CAS 875285-93-1), the isoxazole core surrogate 3-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, or simplified 5-arylfuran-2-carboxamides lacking the methyl and thiazole features—cannot be treated as interchangeable procurement substitutes [1]. The combination of an ortho-chloro substituent on the phenyl ring imposes a distinct dihedral angle and steric environment relative to the para-chloro congener, potentially altering π-stacking interactions and target binding pocket complementarity [2]. The furan-3-carboxamide connectivity (versus the more common furan-2-carboxamide) reorients the amide hydrogen-bonding vector, while the 2-methyl group on the furan ring introduces both steric and electronic modulation of the heterocycle's electron density. The N-(thiazol-2-yl) terminus provides an additional heteroatom-rich recognition surface that is absent in simple aniline or benzylamide analogs. The quantitative differential evidence below demonstrates that even single-point perturbations within this scaffold can lead to substantial shifts in biological activity readouts, underscoring the risk of unqualified substitution for screening or lead-optimization campaigns.

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide Against Closest Analogs


Ortho-Chloro vs. Para-Chloro Phenyl Substitution: Impact on Human Tumor Cell Line Growth Inhibition in NCI One-Dose Screening

In the NCI human tumor cell line one-dose growth inhibition screen, 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (ortho-Cl) was tested against MCF7 (breast) and IGROV1 (ovarian) cell lines . While full dose-response data for the target compound and its para-chloro isomer (CAS 875285-93-1) are not concurrently published on the same platform, the NCI DTP screening database confirms that the ortho-chloro congeners of 5-arylfuran-carboxamide series frequently exhibit divergent growth inhibition profiles relative to para-substituted analogs, attributable to altered molecular conformation and differential passive membrane permeability [1]. The ortho-chloro substituent introduces a rotational barrier that precludes co-planarity between the phenyl and furan rings, a feature that has been quantitatively correlated with selectivity shifts in analogous 5-(2,5-dichlorophenyl)furan-2-carboxamide-based S1P4 receptor antagonists where the ortho-substitution pattern was essential for achieving sub-micromolar IC50 values [2].

anticancer screening NCI-60 structure-activity relationship ortho-effect

Furan-3-Carboxamide vs. Furan-2-Carboxamide Regioisomerism: Differential Binding Modes Evidenced by Molecular Docking in Thiazole-Furan Hybrid Series

The target compound incorporates a furan-3-carboxamide linkage, whereas the vast majority of commercially available 5-arylfuran-carboxamide analogs (e.g., 5-(2-chlorophenyl)furan-2-carboxamide, CAS 199458-84-9) feature a furan-2-carboxamide connectivity [1]. In a recently published series of thiazole-based furan derivatives evaluated for Alzheimer's disease-relevant targets, molecular docking studies demonstrated that the position of the carboxamide attachment on the furan ring (2- vs. 3-position) fundamentally alters the hydrogen-bonding network with the catalytic residues of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), resulting in predicted binding free energy differences exceeding 1.5 kcal/mol between regioisomeric pairs [2]. Although the specific biological activity data for CAS 875285-96-4 against cholinesterases have not been reported, the docking-validated regioisomeric sensitivity of the furan-carboxamide-thiazole pharmacophore provides a mechanistic basis for expecting differentiated target engagement profiles.

regioisomerism furan-carboxamide molecular docking target engagement

Heterocyclic Core Identity: Furan vs. Isoxazole Scaffold Divergence in N-(Thiazol-2-yl)carboxamide Series

The closest commercially catalogued structural analog to the target compound is 3-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, which replaces the central furan oxygen with an isoxazole (N-O) heterocycle while retaining identical peripheral substituents (2-chlorophenyl, 5-methyl, N-thiazol-2-yl carboxamide) . Despite their near-identical molecular topology, furan and isoxazole cores exhibit substantially different electronic properties (furan: electron-rich, dipole moment ~0.7 D; isoxazole: electron-deficient, dipole moment ~3.0 D) and hydrogen-bond acceptor capacities [1]. In N-(thiazol-2-yl) furanamide derivatives developed as androgen receptor (AR) dimerization interface pocket antagonists, the furan oxygen was demonstrated to participate in a critical water-mediated hydrogen bond network with AR residues Gln738 and Arg779; replacement of furan with isoxazole in this series abrogated AR antagonistic activity (IC50 shift from 0.010 μM to >10 μM for the most potent scaffold) [2]. The target compound's furan core therefore provides a distinct electronic and hydrogen-bonding environment relative to the isoxazole surrogate, with implications for target-based screening hit confirmation and SAR follow-up.

scaffold hopping heterocycle bioisosterism kinase inhibition antiviral screening

2-Methyl Furan Substitution: Steric and Electronic Modulation Differentiating from Des-Methyl Analogs

The target compound bears a methyl group at the furan 2-position, a feature absent in simplified analogs such as 5-(2-chlorophenyl)furan-2-carboxamide (CAS 199458-84-9) or N-(thiazol-2-yl)furan-2-carboxamide [1]. In the broader landscape of 5-arylfuran-carboxamide SAR, the introduction of a 2-methyl substituent on the furan ring has been shown to modulate both target potency and metabolic stability. In the S1P4 antagonist series, methylation at the furan position adjacent to the carboxamide was a critical optimization step: the des-methyl analog exhibited an IC50 of >10,000 nM at S1P4, whereas the 2-methyl congener CYM50358 achieved an IC50 of 25 nM, representing a >400-fold potency enhancement attributable to conformational restriction and increased hydrophobic contact with the receptor binding pocket [2]. While these data derive from a furan-2-carboxamide series rather than the furan-3-carboxamide scaffold of CAS 875285-96-4, the established impact of 2-methyl furan substitution on biological activity supports the conclusion that des-methyl analogs are not functionally equivalent procurement alternatives.

methyl effect steric modulation metabolic stability furan substitution

N-(Thiazol-2-yl) Amide vs. N-Phenyl Amide: Differential Hydrogen-Bonding Capacity and Target Recognition

The target compound's N-(thiazol-2-yl) carboxamide terminus distinguishes it from N-phenyl or N-benzyl amide analogs such as 5-(2-chlorophenyl)-N-phenylfuran-2-carboxamide (CHEBI:121456) [1]. The thiazole ring provides a sulfur atom and an endocyclic nitrogen capable of participating in chalcogen bonding and additional hydrogen-bonding interactions beyond those available to a simple phenyl ring. In the AR DIP antagonist series reported by Liao et al. (2025), the N-(thiazol-2-yl) furanamide chemotype was essential for binding to the AR dimerization interface pocket; N-phenyl amide analogs lacked measurable AR antagonistic activity (IC50 > 10 μM) at concentrations where the thiazole-containing lead compound C13 exhibited an IC50 of 0.010 μM [2]. Furthermore, in a series of thiazolecarboxamide-based STING inhibitors, the N-(thiazol-2-yl) moiety was shown to engage in a key hydrogen bond with the STING CDN-binding domain residue Thr263, a contact that cannot be recapitulated by N-phenyl analogs [3]. This body of evidence demonstrates that the N-(thiazol-2-yl) group is a pharmacophoric element conferring target recognition advantages that are not provided by simpler amide substituents.

thiazole amide hydrogen bonding kinase inhibitor heterocycle recognition

Best-Fit Research Application Scenarios for 5-(2-Chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide (CAS 875285-96-4)


Hit Identification and Profiling in Lactate Dehydrogenase (LDHA) Inhibitor Screening Campaigns

The compound has been explicitly included in a qHTS campaign for human LDHA inhibitors (PubChem AID: 1347041), positioning it as a pre-screened entity for cancer metabolism programs . Researchers pursuing glycolytic enzyme inhibition in oncology can leverage the documented screening provenance to prioritize this compound for confirmatory dose-response testing and selectivity profiling against the LDHB isoform, bypassing the time and cost of a full primary screen.

Anticancer Lead Discovery Leveraging NCI-60 One-Dose Screening Data

The compound has been evaluated in the NCI human tumor cell line growth inhibition panel, with data generated for MCF7 (breast cancer) and IGROV1 (ovarian cancer) cell lines . Medicinal chemistry teams engaged in phenotypic anticancer screening can use the NCI COMPARE algorithm to correlate the compound's growth inhibition fingerprint with those of known mechanism-of-action standards, enabling hypothesis generation regarding potential molecular targets.

Structure-Activity Relationship (SAR) Studies on Ortho-Chloro Phenyl Furan-3-Carboxamide Chemotypes

As a member of the sparsely explored furan-3-carboxamide (rather than furan-2-carboxamide) chemical space, this compound serves as a strategic SAR probe for investigating the impact of ortho-chloro phenyl substitution, furan 2-methylation, and N-thiazol-2-yl amide incorporation on biological activity profiles [1]. Procurement of this specific compound enables systematic comparator studies against the para-chloro isomer (CAS 875285-93-1) and the isoxazole core surrogate to quantify the contribution of each structural feature to target potency, selectivity, and physicochemical properties.

Androgen Receptor or STING Pathway Chemical Probe Development Using Furan-Thiazole Hybrid Scaffolds

The N-(thiazol-2-yl) furanamide chemotype has been validated as a productive scaffold for androgen receptor dimerization interface pocket antagonism (IC50 = 0.010 μM for lead analog C13) [2] and for STING signaling inhibition [3]. While CAS 875285-96-4 itself has not been profiled against AR or STING, its structural congruence with these validated pharmacophores makes it a rational procurement choice for screening cascades targeting nuclear receptor protein-protein interactions or innate immune pathway modulation, where the ortho-chloro and 2-methyl substitution pattern may confer differentiated selectivity.

Quote Request

Request a Quote for 5-(2-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.